molecular formula C21H19FN2O2 B2563749 1-[(2,5-dimethylphenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946304-14-9

1-[(2,5-dimethylphenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2563749
CAS No.: 946304-14-9
M. Wt: 350.393
InChI Key: JDTSNFLTCKZFFZ-UHFFFAOYSA-N
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Description

1-[(2,5-dimethylphenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring, a carboxamide group, and substituted phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,5-dimethylphenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 2,5-dimethylbenzyl chloride with 3-fluoroaniline to form an intermediate, which is then reacted with a pyridine derivative under specific conditions to yield the final product. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-dimethylphenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The phenyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-[(2,5-dimethylphenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2,5-dimethylphenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2,5-dimethylphenyl)methyl]-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
  • 1-[(2,5-dimethylphenyl)methyl]-N-(3-bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
  • 1-[(2,5-dimethylphenyl)methyl]-N-(3-iodophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Uniqueness

The uniqueness of 1-[(2,5-dimethylphenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide lies in its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its chemical and biological properties compared to similar compounds with different substituents.

Properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-N-(3-fluorophenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O2/c1-14-8-9-15(2)16(11-14)13-24-10-4-7-19(21(24)26)20(25)23-18-6-3-5-17(22)12-18/h3-12H,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTSNFLTCKZFFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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